2-(Furan-3-yl)-1-isopropylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1-isopropylpiperidine is a heterocyclic organic compound that features a furan ring attached to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)-1-isopropylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-furylmethylamine with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired product through nucleophilic substitution followed by cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as alkylation, cyclization, and purification. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-3-yl)-1-isopropylpiperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
2-(Furan-3-yl)-1-isopropylpiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-isopropylpiperidine involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-(Furan-2-yl)-1-isopropylpiperidine
- 2-(Furan-3-yl)-1-methylpiperidine
- 2-(Furan-3-yl)-1-ethylpiperidine
Comparison: Compared to its analogs, 2-(Furan-3-yl)-1-isopropylpiperidine exhibits unique properties due to the specific positioning of the isopropyl group. This can influence its reactivity, binding affinity, and overall biological activity. The presence of the furan ring also imparts distinct electronic and steric effects, making it a valuable compound for various applications.
Biological Activity
2-(Furan-3-yl)-1-isopropylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a furan ring and an isopropylpiperidine moiety. The furan ring contributes to the compound's electronic properties, while the isopropyl group enhances its steric profile, making it a versatile building block for further chemical modifications.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets within biological systems.
Antimicrobial Activity
Studies have shown that this compound can effectively inhibit the growth of various microbial strains. The mechanism involves interference with cellular processes, potentially through the disruption of membrane integrity or inhibition of metabolic pathways.
Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a candidate for cancer therapy. The proposed mechanism includes modulation of enzyme activity and receptor function, which are critical for cancer cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interactions : The furan ring engages in π-π interactions with aromatic residues in proteins, while the piperidine moiety forms hydrogen bonds and ionic interactions with biological macromolecules.
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in key metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound induced apoptosis in human leukemia cell lines, with IC50 values indicating potent anticancer activity. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction.
Data Summary Table
Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC: 5 µM | Disruption of membrane integrity |
Antimicrobial | Escherichia coli | MIC: 8 µM | Inhibition of metabolic pathways |
Anticancer | Human leukemia cells | IC50: 10 µM | Induction of apoptosis via oxidative stress |
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-7-4-3-5-12(13)11-6-8-14-9-11/h6,8-10,12H,3-5,7H2,1-2H3 |
InChI Key |
WQUDPBGCJQZTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.